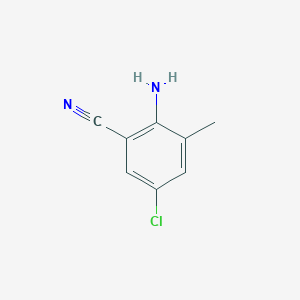

2-Amino-5-chloro-3-methylbenzonitrile

CAS No.: 939990-03-1

Cat. No.: VC4133355

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939990-03-1 |

|---|---|

| Molecular Formula | C8H7ClN2 |

| Molecular Weight | 166.61 |

| IUPAC Name | 2-amino-5-chloro-3-methylbenzonitrile |

| Standard InChI | InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3 |

| Standard InChI Key | YBSPWZOHUJGGQB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)C#N)Cl |

| Canonical SMILES | CC1=CC(=CC(=C1N)C#N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Amino-5-chloro-3-methylbenzonitrile belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group. Its IUPAC name is 2-amino-5-chloro-3-methylbenzonitrile, and its structure is defined by the following features:

-

Amino group (-NH): Located at the 2-position, this group enhances reactivity in electrophilic substitution and serves as a site for derivatization.

-

Chloro group (-Cl): Positioned at the 5-position, it influences electronic effects and steric hindrance.

-

Methyl group (-CH): At the 3-position, it modulates solubility and stability.

The compound’s canonical SMILES is CC1=CC(=CC(=C1N)C#N)Cl, and its InChIKey is YBSPWZOHUJGGQB-UHFFFAOYSA-N . X-ray crystallography data are unavailable, but analogous structures suggest a planar aromatic ring with substituents in orthogonal positions to minimize steric clashes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.61 g/mol | |

| CAS Registry Number | 939990-03-1 | |

| SMILES | CC1=CC(=CC(=C1N)C#N)Cl |

Synthesis and Manufacturing

Synthetic Routes

-

Nitration: Introduction of a nitro group to a methyl-substituted benzene derivative.

-

Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.

-

Chlorination: Electrophilic substitution to introduce chlorine at the 5-position.

-

Cyanidation: Conversion of a carboxylic acid or halide to a nitrile group.

A patent describing the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid provides insights into potential adaptations. For example, using m-toluic acid as a starting material, nitration with 60–75% nitric acid yields 2-nitro-3-methylbenzoic acid, which is then reduced to 2-amino-3-methylbenzoic acid. Subsequent chlorination with dichlorohydantoin and benzoyl peroxide introduces the chlorine substituent . Adapting this route to introduce a nitrile group would require additional steps, such as amidation followed by dehydration.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring chlorine incorporation at the 5-position.

-

Functional Group Compatibility: Preventing side reactions involving the amino and nitrile groups.

-

Yield Improvements: The reported yield for analogous compounds is 63–68% , suggesting room for optimization via solvent selection or catalyst tuning.

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Amino Group: Can undergo acylation, sulfonation, or diazotization. For example, reaction with acetyl chloride yields N-acetyl derivatives.

-

Nitrile Group: Hydrolysis to carboxylic acid () or reduction to amine () .

-

Chloro Group: Participates in nucleophilic aromatic substitution (e.g., with hydroxide or amines) .

Key Derivatives

-

2-Amino-5-chloro-3-methylbenzamide: Synthesized via aminolysis of the nitrile group .

-

Halogenated Analogues: Bromo or iodo derivatives prepared using NBS or NIS .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound is a precursor to chlorantraniliprole, a diamide insecticide targeting ryanodine receptors . Its methylation and amidation yield intermediates critical for constructing the insecticide’s core structure.

Agrochemical Development

Derivatives exhibit bioactivity against lepidopteran pests, driving research into next-generation insecticides with improved efficacy and environmental profiles .

Recent Research and Future Directions

Solubility Studies

While solubility data for this compound are lacking, studies on 2-amino-5-chloro-3-methylbenzoic acid in acetone and methanol show temperature-dependent solubility, modeled effectively by the Apelblat equation . Similar studies for the benzonitrile derivative could optimize recrystallization processes.

Green Synthesis Innovations

Recent patents emphasize solvent reduction and catalyst recycling . For example, using dichlorohydantoin as a chlorinating agent reduces environmental impact compared to chlorine gas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume